2-Fluoro-3-methylbutanoic acid

Description

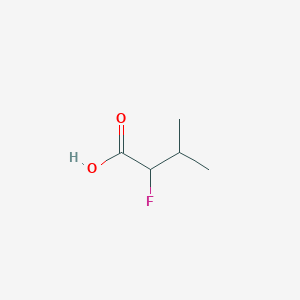

Structure

2D Structure

Properties

IUPAC Name |

2-fluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPSUGSPUHMWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-62-7 | |

| Record name | Butyric acid, 2-fluoro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methylbutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Fluoro 3 Methylbutanoic Acid and Its Analogues

Established Chemical Synthesis Routes

The construction of 2-Fluoro-3-methylbutanoic acid is typically achieved through a sequence of reactions that strategically install the key functional groups. The primary transformations involve the introduction of a fluorine atom at the α-position to the carbonyl group and the formation of the carboxylic acid moiety.

Fluorination Strategies for the C-2 Position

The introduction of a fluorine atom at the C-2 position of a 3-methylbutanoic acid precursor is a critical step in the synthesis. This is most commonly accomplished through the α-fluorination of a carbonyl compound. Both electrophilic and nucleophilic fluorinating agents have been employed for the synthesis of α-fluoro carboxylic acid derivatives.

Electrophilic fluorination is a widely used strategy, often involving the reaction of an enolate or its equivalent with an electrophilic fluorine source. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. The general approach involves the generation of an enolate from a suitable precursor, such as an ester or an amide of 3-methylbutanoic acid, which then reacts with the electrophilic fluorine reagent to install the fluorine atom at the α-position. The choice of substrate and reaction conditions is crucial to achieve high yields and selectivity.

Nucleophilic fluorination offers an alternative route, although it is less common for the direct synthesis of α-fluoro carboxylic acids. This method typically involves the displacement of a leaving group at the α-position by a fluoride (B91410) ion source.

A summary of common electrophilic fluorinating agents is presented in Table 1.

| Fluorinating Agent | Abbreviation | Typical Substrates |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Enolates, silyl (B83357) enol ethers, enamides |

| N-Fluorobenzenesulfonimide | NFSI | Enolates, β-keto esters |

| Diethylaminosulfur trifluoride | DAST | Alcohols, aldehydes, ketones |

Carboxylation Reactions for Functional Group Introduction

Following the fluorination step, the introduction of the carboxylic acid group is necessary. If the fluorination was performed on a precursor that is not a carboxylic acid itself (e.g., an ester or amide), a subsequent hydrolysis step is required.

Alternatively, a carboxylation reaction can be employed on a suitable fluorinated precursor. This could involve the reaction of a fluorinated organometallic reagent with carbon dioxide. For instance, a Grignard reagent prepared from a 2-fluoro-3-methylbutane derivative could be reacted with CO2 to yield the target carboxylic acid.

Another strategy is decarboxylative fluorination, where a malonic acid derivative can be converted to an α-fluorocarboxylic acid. organic-chemistry.org This method offers a direct route to the desired product from readily available starting materials.

Stereoselective Synthesis for Enantiomeric Control

The C-2 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. In many applications, particularly in the pharmaceutical field, it is essential to control the stereochemistry of this center. Stereoselective synthesis methods aim to produce a single enantiomer in high purity.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of this compound synthesis, a chiral auxiliary can be attached to the 3-methylbutanoic acid precursor. The fluorination of the resulting chiral amide or ester enolate then proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Evans' oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries. nih.gov

Asymmetric catalysis employs a chiral catalyst to control the stereochemistry of the reaction. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Both metal-based and organocatalytic systems have been developed for the enantioselective α-fluorination of carbonyl compounds. Chiral Lewis acids or chiral Brønsted acids can activate the substrate and/or the fluorinating agent to create a chiral environment for the reaction.

The synthesis of fluorinated amino acids, which are close structural analogues of this compound, has been extensively studied, providing valuable insights into stereoselective fluorination. Chiral nickel(II) complexes have proven to be particularly effective for the asymmetric synthesis of a variety of fluorinated amino acids. These complexes act as chiral templates, allowing for the diastereoselective alkylation or fluorination of a glycine-derived Schiff base. Subsequent hydrolysis of the complex yields the desired enantiomerically enriched fluorinated amino acid. This methodology has been shown to be scalable and provides access to products with high enantiomeric purity.

The following table illustrates the application of a chiral Ni(II) complex in the synthesis of a fluorinated amino acid, showcasing the high diastereomeric excess (d.e.) and enantiomeric excess (e.e.) that can be achieved.

| Substrate | Reaction | Catalyst | d.e. (%) | e.e. (%) |

| Glycine Schiff base Ni(II) complex | Alkylation with a fluorinated electrophile | Chiral Ni(II) complex | >95 | >98 |

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis and chemoenzymatic synthesis are emerging as powerful and sustainable alternatives to traditional chemical methods. These approaches utilize enzymes or whole microorganisms to catalyze specific reactions with high selectivity and under mild conditions.

While a direct biocatalytic synthesis of this compound has not been extensively reported, related enzymatic transformations suggest its feasibility. For instance, engineered E. coli has been used for the synthesis of 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonate, demonstrating the potential of whole-cell biocatalysis for producing fluorinated carboxylic acids. nih.govresearchgate.net

Chemoenzymatic strategies combine chemical and enzymatic steps to create efficient synthetic routes. An example is the use of an aldolase (B8822740) to catalyze the stereoselective aldol (B89426) reaction between a fluorinated substrate and an aldehyde, followed by chemical transformations to yield the final product. This approach has been successfully applied to the synthesis of α-fluoro-β-hydroxy esters. Such a strategy could potentially be adapted for the synthesis of this compound by selecting an appropriate enzyme and starting materials.

Enzyme-Mediated Transformations for Fluoro-Carboxylic Acid Production

The synthesis of chiral fluorinated carboxylic acids is a significant area of research, driven by the unique properties fluorine imparts to organic molecules. Biocatalytic methods, employing enzymes, offer a powerful and environmentally benign alternative to traditional chemical synthesis for producing these valuable compounds. pharmasalmanac.com Enzymes operate under mild conditions, often in aqueous environments, and exhibit high stereo- and regioselectivity, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. pharmasalmanac.commdpi.com

Lipases are a prominent class of enzymes utilized for the kinetic resolution of racemic mixtures of fluorinated carboxylic acid esters. mdpi.com This method involves the enantioselective hydrolysis of an ester, where the enzyme preferentially acts on one enantiomer, leaving the other unreacted. For instance, the enzymatic hydrolysis of racemic aryl carboxylic acid esters using Amano PS lipase (B570770) in a phosphate (B84403) buffer has been shown to produce chiral carboxylic acids with high enantiomeric excess (ee). mdpi.com This approach allows for the separation of enantiomers, a critical step in the development of many chiral drugs. pharmasalmanac.com The efficiency of these enzymatic resolutions can be influenced by factors such as the enzyme choice, solvent, and reaction conditions.

Another strategy is the enzymatic desymmetrization of prochiral or meso compounds, which can theoretically achieve a 100% yield of the desired chiral product. pharmasalmanac.com This involves an enzyme selectively modifying one of two identical functional groups in a symmetrical molecule, thereby creating a chiral center.

The stereoselectivity of enzymes is a key advantage in producing chiral compounds. nih.gov Various enzymes, including esterases, oxidoreductases, and lipases, are employed in the synthesis of optically pure drugs. nih.gov The choice of enzyme is critical and often requires screening different biocatalysts to find one with the desired activity and selectivity for a specific fluorinated substrate.

Table 1: Examples of Enzyme-Mediated Transformations for Chiral Carboxylic Acid Synthesis

| Enzyme | Substrate Type | Reaction Type | Key Outcome |

|---|---|---|---|

| Amano PS Lipase | Racemic aryl carboxylic acid esters | Kinetic Resolution (Hydrolysis) | Production of enantiomerically enriched carboxylic acids. mdpi.com |

| Burkholderia cepacia Lipase | Racemic secondary alcohols and acids | Kinetic Resolution (Esterification) | Separation of enantiomers by selective esterification. mdpi.com |

| Various Lipases | Prochiral diesters | Asymmetric mono-hydrolysis | Desymmetrization to produce chiral derivatives with high theoretical yield. pharmasalmanac.com |

Engineered Microbial Systems in Fluorochemical Biosynthesis

Metabolic engineering and synthetic biology provide powerful tools for reprogramming microorganisms to produce non-natural chemicals, including fluorinated compounds. sciepublish.commdpi.com This approach involves designing and constructing novel biosynthetic pathways within a microbial host, such as Escherichia coli or Corynebacterium glutamicum, to convert renewable feedstocks into valuable products. sciepublish.comnih.govfrontiersin.org The process of metabolic engineering typically involves the selection of a suitable microbial chassis, the introduction of heterologous genes to create new pathways, and the optimization of metabolic fluxes to maximize product yield. nih.gov

While the biosynthesis of natural products like flavonoids and amino acids is well-established, the production of non-native and non-natural molecules represents a significant frontier. sciepublish.comfrontiersin.org The construction of artificial pathways for fluorochemicals requires the identification and implementation of enzymes capable of forming the carbon-fluorine bond or acting on fluorinated precursors. This often involves sourcing genes from various organisms and assembling them into a functional pathway in a host microorganism. nih.gov

Key strategies in engineering microbial systems for chemical production include:

Pathway Construction: Introducing heterologous enzymes to create a novel biosynthetic route to the target molecule. sciepublish.comfrontiersin.org

Flux Optimization: Redirecting the flow of metabolites within the cell towards the desired product by deleting competing pathways or overexpressing key enzymes. mdpi.com

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors (like NADPH or ATP) for the introduced enzymatic reactions. mdpi.com

Promoter and Enzyme Engineering: Fine-tuning the expression levels of pathway genes and modifying enzymes to improve their activity or specificity. mdpi.com

The successful application of these principles has enabled the microbial production of various non-natural chemicals. sciepublish.com Extending these strategies to the biosynthesis of this compound would involve designing a pathway that incorporates a fluorination step or utilizes a fluorinated precursor, and then optimizing the host microbe for efficient production.

Radiochemical Synthesis of this compound Derivatives

The synthesis of radiolabeled compounds, particularly with fluorine-18 (B77423) (¹⁸F), is essential for the development of tracers for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful molecular imaging technique used to visualize and measure biological processes in vivo. nih.govresearchgate.net The favorable nuclear properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it the most widely used radionuclide for PET tracer development. nih.govnih.gov

Regiospecific [¹⁸F]Fluorination Techniques

Achieving regiospecific incorporation of the ¹⁸F atom is a critical challenge in radiotracer synthesis. informahealthcare.com The most common method for creating aliphatic C-¹⁸F bonds is through nucleophilic substitution (S(_N)2) reactions. nih.govacs.org This involves reacting a precursor molecule containing a good leaving group with [¹⁸F]fluoride ion. acs.org

The [¹⁸F]fluoride is typically produced as an aqueous solution and must be dehydrated and activated for the nucleophilic reaction. acs.org This is often accomplished using a phase transfer catalyst, such as Kryptofix 222 (K₂₂₂), in combination with a potassium salt, and performing the reaction in a polar aprotic solvent like acetonitrile (B52724) or dimethyl sulfoxide. acs.org

The choice of leaving group on the precursor molecule is crucial for a successful and rapid radiosynthesis. Common leaving groups for aliphatic [¹⁸F]fluorination include tosylates, mesylates, and triflates. nih.gov For example, the synthesis of various ¹⁸F-labeled thia-fatty acid analogs has been achieved by performing nucleophilic ¹⁸F-fluorination on precursors bearing tosylate or bromide leaving groups. researchgate.net The reaction conditions, such as temperature and reaction time, are optimized to maximize the radiochemical yield (RCY) within the time constraints imposed by the half-life of ¹⁸F. nih.gov Asymmetric ¹⁸F-fluorination techniques are also an emerging area of research, aiming to produce enantiopure radiotracers directly. rsc.org

Precursor Design for Radiotracer Development

The design and synthesis of the labeling precursor are fundamental to the successful development of an ¹⁸F-labeled radiotracer. researchgate.net A well-designed precursor must be stable and readily synthesized, and it must contain a suitable leaving group positioned for regiospecific fluorination. nih.gov

For the synthesis of an ¹⁸F-labeled derivative of this compound, a precursor would typically be an ester of 3-methylbutanoic acid with a leaving group at the C-2 position. The leaving group must be susceptible to nucleophilic displacement by [¹⁸F]fluoride under standard radiolabeling conditions. nih.gov

Table 2: Common Leaving Groups for Nucleophilic [¹⁸F]Fluorination

| Leaving Group | Chemical Name | Precursor Type |

|---|---|---|

| -OTs | Tosylate (p-toluenesulfonate) | Alcohol-derived |

| -OMs | Mesylate (methanesulfonate) | Alcohol-derived |

| -OTf | Triflate (trifluoromethanesulfonate) | Alcohol-derived |

The stability and accessibility of aryl halides also make them widely used precursors for radiofluorination of aromatic compounds. nih.gov Following the nucleophilic fluorination step, a hydrolysis step is often required to convert the ester intermediate into the final carboxylic acid radiotracer. researchgate.net The entire synthesis, including purification by methods like semi-preparative HPLC, must be rapid and efficient to provide the final radiotracer with high radiochemical purity and specific activity for use in PET imaging studies. nih.gov

Stereochemistry and Chirality in 2 Fluoro 3 Methylbutanoic Acid: Implications and Control

Stereoisomeric Forms and Chiral Center Analysis

2-Fluoro-3-methylbutanoic acid possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the butanoic acid chain. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. Therefore, for this compound, with its two chiral centers, a maximum of four distinct stereoisomers can exist. quora.com

These stereoisomers manifest as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. Within the context of this compound, the (2R, 3R) and (2S, 3S) configurations constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) configurations form the other.

In addition to enantiomeric relationships, diastereomeric relationships also exist between the stereoisomers of this compound. Diastereomers are stereoisomers that are not mirror images of each other. For instance, the (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers. Unlike enantiomers, which have identical physical properties apart from the direction in which they rotate plane-polarized light, diastereomers possess distinct physical properties, such as different melting points, boiling points, and solubilities. This difference in physical properties is crucial for their separation.

| Stereoisomer | Relationship to (2R, 3R) | Relationship to (2S, 3S) | Relationship to (2R, 3S) | Relationship to (2S, 3R) |

|---|---|---|---|---|

| (2R, 3R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (2S, 3S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (2R, 3S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (2S, 3R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Enantiomeric Recognition in Biological Systems and Pharmaceutical Development

The phenomenon of chirality is of profound importance in biological systems, as enzymes, receptors, and other biological macromolecules are themselves chiral. nih.gov This inherent chirality allows biological systems to differentiate between the enantiomers of a chiral drug, a concept known as enantiomeric recognition. nih.gov Consequently, the individual enantiomers of this compound are likely to exhibit different pharmacological and toxicological profiles. nih.govrsc.orgresearchgate.netresearchgate.net

In pharmaceutical development, it is crucial to study the properties of individual enantiomers, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or, in some cases, contribute to undesirable side effects. nih.govucj.org.ua The differential interaction of enantiomers with biological targets can lead to significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.

For instance, studies on structurally related fluorinated amino acids, such as (R)- and (S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid, have demonstrated that the uptake in biological systems can be stereoselective. nih.gov In this particular study, the (S)-enantiomer showed significantly higher uptake in brain tumor cells compared to the (R)-enantiomer, highlighting how stereochemistry can influence the transport and accumulation of a molecule in target tissues. nih.gov This principle of stereoselective biological activity underscores the importance of developing enantiomerically pure forms of chiral drugs to optimize therapeutic outcomes and minimize potential risks. nih.govucj.org.ua The presence of the fluorine atom in this compound can further influence its biological interactions by altering its acidity, lipophilicity, and metabolic stability. ucj.org.uasmolecule.com

Advanced Analytical Techniques for Enantiomeric Purity and Isomeric Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. phenomenex.com For the enantioseparation of acidic compounds like this compound, specialized chiral stationary phases (CSPs) are employed. Anion-exchange type CSPs, such as CHIRALPAK QN-AX and CHIRALPAK QD-AX, are particularly effective for the resolution of chiral acids. chiraltech.com

The separation mechanism on these CSPs is based on the formation of transient diastereomeric ion pairs between the anionic analyte and the protonated chiral selector on the stationary phase. chiraltech.com The stability of these diastereomeric complexes differs, leading to different retention times for the two enantiomers and, consequently, their separation. chiraltech.com

Method development for the chiral HPLC separation of this compound would involve the careful selection of the mobile phase. For anion-exchange CSPs, the mobile phase typically consists of a polar organic solvent, such as methanol (B129727) or acetonitrile (B52724), with acidic and basic additives to control the ionization of both the analyte and the chiral selector. chiraltech.com The choice of the acidic and basic additives, as well as their concentration, can significantly impact the retention and resolution of the enantiomers.

| Parameter | Description | Potential Selection/Condition |

|---|---|---|

| Chiral Stationary Phase (CSP) | The stationary phase that facilitates chiral recognition. | CHIRALPAK QN-AX or CHIRALPAK QD-AX (anion-exchange type) |

| Mobile Phase | The solvent that carries the analyte through the column. | Polar organic solvent (e.g., Methanol, Acetonitrile) |

| Additives | Acids and bases added to the mobile phase to control ionization. | Acidic additive (e.g., Formic acid, Acetic acid) and Basic additive (e.g., Diethylamine) |

| Detection | The method used to detect the separated enantiomers. | UV detector (at a low wavelength, e.g., 210 nm) |

Spectroscopic Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of its atoms, is a critical aspect of stereochemical analysis. Spectroscopic techniques, particularly chiroptical methods, are invaluable for this purpose. Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govacs.orgacs.orgfigshare.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer. To determine the absolute configuration of this compound, its experimental VCD spectrum would be compared to the theoretically calculated spectra for its possible enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

The VCD analysis of carboxylic acids can be challenging due to intermolecular hydrogen bonding, which can lead to the formation of dimers in nonpolar solvents. acs.org These dimerization effects must be taken into account when performing quantum chemical calculations to predict the VCD spectra. The choice of solvent is also crucial, as it can influence the conformation of the molecule and its VCD spectrum. nih.govacs.orgfigshare.com

| Technique | Principle | Application to this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Comparison of the experimental VCD spectrum with theoretically calculated spectra for the (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R) stereoisomers to determine the absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. | Can be used in conjunction with VCD to provide complementary information about the stereochemistry of the molecule. |

| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents | Formation of diastereomers with a chiral auxiliary, which can be distinguished by NMR spectroscopy. | Can be used to determine enantiomeric purity and, in some cases, to deduce the absolute configuration by comparing the NMR spectra of the diastereomers. frontiersin.org |

Biological and Biochemical Mechanisms of Action for 2 Fluoro 3 Methylbutanoic Acid and Its Derivatives

Enzyme Inhibition and Modulation of Metabolic Pathways

The presence of a fluorine atom at the α-carbon of a carboxylic acid can profoundly impact its acidity and electronic properties, making it a candidate for enzyme inhibition. rroij.comnih.govresearchgate.net

Research suggests that 2-Fluoro-3-methylbutanoic acid may act as an inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. oup.com The proposed mechanism involves the unique chemical properties conferred by the fluorine atom, which can enhance the compound's binding affinity to biological targets. oup.com By inhibiting FAS, this compound could potentially disrupt lipid metabolism, a pathway often dysregulated in various diseases, including cancer. nih.govnih.gov The inhibition of FAS by small molecules can lead to a decrease in the production of fatty acids necessary for cell membrane formation and energy storage, thereby affecting cell proliferation and survival. nih.gov

Table 1: Potential Interaction of this compound with Fatty Acid Synthase

| Target Enzyme | Potential Effect | Implication |

|---|

This table is based on preliminary research suggestions and the known roles of FAS inhibitors.

While direct evidence is scarce for this compound, the introduction of fluorine into organic molecules is a known strategy for developing inhibitors of various enzymes. nih.govresearchgate.nettandfonline.com The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with enzyme active sites. rroij.com For instance, other fluorinated organic compounds have been shown to inhibit enzymes such as serine proteases and glycosidases. nih.gov The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can lead to significant changes in molecular interactions. tandfonline.com Further research is necessary to determine the specific enzymatic targets of this compound beyond fatty acid synthase.

Anti-inflammatory and Immunomodulatory Activities

Organofluorine compounds are prevalent in a number of anti-inflammatory drugs. st-andrews.ac.ukunilag.edu.ng The incorporation of fluorine can enhance the potency and metabolic stability of bioactive molecules. researchgate.net

Although no specific studies on this compound's effect on cytokine production have been identified, other fluorinated compounds have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key to the inflammatory cascade. semanticscholar.org

Table 2: Potential Anti-inflammatory Effects of α-Fluorinated Carboxylic Acids

| Pro-inflammatory Mediator | Potential Effect | Reference Compound Class |

|---|---|---|

| TNF-α | Suppression | Fluorinated benzo[h]quinazoline-2-amine derivatives |

| IL-6 | Suppression | Fluorinated benzo[h]quinazoline-2-amine derivatives |

| iNOS | Inhibition | Phloroglucinol-based derivatives |

This table presents data on other fluorinated compounds and is for illustrative purposes only, as direct data for this compound is not available.

The anti-inflammatory effects of many compounds are mediated through their interaction with key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. mdpi.comnih.gov Some fluorinated anti-inflammatory agents have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65. nih.gov Similarly, modulation of the p38 MAPK pathway has been implicated in the anti-inflammatory effects of certain bioactive compounds. mdpi.com The potential for this compound to interact with these pathways remains an area for future investigation.

Antimicrobial Properties: Antibacterial and Antifungal Activities

Fluorine-containing compounds represent a significant class of antimicrobial agents. oup.comacs.org Their mechanisms of action are diverse and can include the inhibition of essential microbial enzymes. nih.gov

The antimicrobial activity of weak organic acids is often attributed to their ability to diffuse across the cell membrane in their undissociated form. oup.comnih.gov Once inside the cell, where the pH is higher, the acid dissociates, releasing a proton and the corresponding anion. This can lead to a drop in the internal pH and disruption of the transmembrane proton gradient, ultimately affecting cellular processes. nih.gov Fluoride (B91410) itself is known to have antimicrobial properties and can inhibit various bacterial enzymes, particularly those involved in glycolysis. oup.comnih.govsemanticscholar.org

While specific studies on the antibacterial and antifungal activity of this compound are not available, related short-chain fluorinated carboxylic acids have been investigated for their antimicrobial potential. illinois.edunih.gov The effectiveness of such compounds can be influenced by factors such as the chain length and the position of the fluorine atom. illinois.edu For instance, some fluorinated carboxylic acid amides have shown notable antifungal activity against various phytopathogenic fungi. mdpi.com Similarly, certain fluorinated polyesters have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. rsc.org Further research is needed to characterize the specific antimicrobial spectrum and efficacy of this compound and its derivatives.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Valine |

| Fatty Acid Synthase (FAS) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

| Cyclooxygenase (COX) |

| Lipoxygenase (LOX) |

| Nuclear Factor-kappa B (NF-κB) |

| Mitogen-Activated Protein Kinase (MAPK) |

| IκBα |

| p65 |

| p38 MAPK |

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial efficacy of this compound and its derivatives is intrinsically linked to its molecular structure. The incorporation of a fluorine atom, a key feature of this compound, significantly influences its biological activity. Fluorine's high electronegativity and small size can alter the molecule's chemical and physical properties, such as acidity and lipophilicity, which in turn affects its interaction with microbial targets. smolecule.comccspublishing.org.cn

The presence of the fluorine atom at the α-carbon (position 2) is crucial. This substitution can increase the acidity of the carboxylic acid group, potentially enhancing its ability to disrupt microbial cell membranes or interact with enzymatic active sites. nih.gov Furthermore, the C-F bond is stronger than a C-H bond, which can increase the metabolic stability of the compound, allowing it to persist longer in a bioactive state. nih.gov

Studies on related fluorinated compounds and other carboxylic acid derivatives have provided insights into the structure-activity relationships (SAR) governing antimicrobial action. For instance, in the fluoroquinolone class of antibiotics, the presence of a fluorine atom at the C-6 position is a common feature that enhances antibacterial potency. asm.org While not a direct analogue, this highlights the general principle that strategic fluorination can significantly improve antimicrobial activity. Similarly, research on flavonoids has shown that the type and position of substituents on the core structure dramatically affect their antibacterial properties. nih.govmdpi.com

Interactive Data Table: Structure-Activity Relationships of this compound Analogs

| Structural Feature | Influence on Antimicrobial Activity | Rationale |

| α-Fluorine Atom | Potentially enhances activity | Increases acidity of the carboxylic acid group and metabolic stability. smolecule.comnih.gov |

| Carboxylic Acid Group | Essential for activity | Allows for hydrogen bonding and interaction with biological targets. smolecule.com |

| β-Methyl Group | Modulates activity | Affects steric fit in enzyme active sites and lipophilicity. |

| Chain Length | Influences activity | Affects lipophilicity and membrane permeability. |

| Additional Halogenation | May increase or decrease activity | Depends on the position and type of halogen, affecting electronic properties and size. |

Proposed Molecular Targets and Resistance Mechanisms

While specific molecular targets for this compound have not been definitively elucidated, research on its biological interactions and the mechanisms of similar compounds allows for the proposal of potential targets. One likely target is fatty acid synthase (FAS), an enzyme crucial for lipid metabolism in both prokaryotic and eukaryotic cells. smolecule.com Inhibition of FAS would disrupt the synthesis of essential fatty acids, leading to the breakdown of cell membrane integrity and ultimately cell death. The structural similarity of this compound to natural fatty acid precursors makes it a plausible candidate for an FAS inhibitor.

Other potential molecular targets could include enzymes involved in key metabolic pathways where the compound could act as a competitive or non-competitive inhibitor. smolecule.comoup.com The fluorinated nature of the molecule could enhance its binding affinity to the active sites of these enzymes. smolecule.com

Microbial resistance to this compound could arise through several established mechanisms. These can be broadly categorized as:

Target Modification: Mutations in the gene encoding the target enzyme (e.g., FAS) could alter its structure, reducing the binding affinity of the inhibitor without compromising the enzyme's essential function.

Reduced Permeability: Changes in the composition of the bacterial cell wall or membrane could limit the uptake of the compound into the cell.

Efflux Pumps: Bacteria can develop or upregulate transport proteins that actively pump the antimicrobial agent out of the cell, preventing it from reaching its target at an effective concentration. nih.govrupress.org

Enzymatic Inactivation: Microbes may acquire enzymes that can chemically modify and inactivate the antimicrobial compound.

The development of resistance is a significant concern for all antimicrobial agents, and understanding these potential mechanisms is crucial for the development of strategies to mitigate their emergence. nih.gov

Interactive Data Table: Proposed Targets and Resistance Mechanisms

| Category | Specific Example | Consequence |

| Molecular Target | Fatty Acid Synthase (FAS) | Inhibition of cell membrane synthesis. smolecule.com |

| Molecular Target | Other Metabolic Enzymes | Disruption of essential biochemical pathways. oup.com |

| Resistance Mechanism | Target Modification | Reduced binding of the compound to its target. |

| Resistance Mechanism | Efflux Pumps | Active removal of the compound from the microbial cell. nih.govrupress.org |

| Resistance Mechanism | Reduced Permeability | Decreased uptake of the compound into the cell. |

Plant Growth Regulation and Agrochemical Implications

The potential for this compound and its derivatives to act as plant growth regulators stems from the known effects of other short-chain fatty acids and their derivatives on plant physiology. The introduction of fluorine into such molecules can modulate their biological activity, potentially leading to enhanced or novel effects on plant development. ccspublishing.org.cnresearchgate.net

Influence on Plant Physiological Processes and Crop Yields

While direct studies on the influence of this compound on plant physiological processes and crop yields are limited, related compounds have shown effects on plant growth. For instance, certain carboxylic acid derivatives can influence hormonal signaling pathways in plants, affecting processes such as root development, shoot elongation, and flowering time. They may act as mimics or antagonists of natural plant hormones.

The application of such compounds could potentially lead to:

Improved Root Architecture: Enhanced root growth could lead to better nutrient and water uptake, resulting in more resilient plants and higher yields.

Modified Shoot Growth: Regulation of stem elongation could be beneficial in producing more compact and sturdy plants, which may be more resistant to lodging (bending over) in cereal crops.

Altered Flowering and Fruiting: Influencing the timing of flowering and fruit set could be advantageous for synchronizing crop maturation and optimizing harvest schedules.

The specific effects would likely be dose-dependent and vary among different plant species. The fluorination of the butanoic acid structure could enhance its uptake and transport within the plant, as well as its stability, potentially leading to a more potent or prolonged effect compared to its non-fluorinated counterparts. researchgate.net

Agronomic Potential and Environmental Considerations

The agronomic potential of this compound as a plant growth regulator lies in its ability to favorably modify crop characteristics to improve yield, quality, and stress tolerance. Its application could be particularly relevant in modern agriculture, where fine-tuning plant growth is essential for maximizing productivity.

However, the widespread use of any synthetic chemical in agriculture necessitates a thorough evaluation of its environmental fate and potential non-target effects. Key environmental considerations would include:

Persistence in Soil and Water: The strong carbon-fluorine bond suggests that organofluorine compounds can be persistent in the environment. collectionscanada.camdpi.com Studies would be needed to determine the degradation pathways and half-life of this compound in different environmental compartments. acs.org

Toxicity to Non-Target Organisms: It would be crucial to assess the potential toxicity of the compound to soil microorganisms, beneficial insects, aquatic life, and other non-target plants.

Bioaccumulation: The potential for the compound to accumulate in the food chain would need to be investigated to ensure food safety. nih.gov

A comprehensive risk assessment would be required before this compound could be considered for large-scale agronomic use. researchgate.net

Computational and Theoretical Investigations of 2 Fluoro 3 Methylbutanoic Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as 2-Fluoro-3-methylbutanoic acid, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities to Biological Receptors

For this compound, it is hypothesized that the presence of the fluorine atom at the alpha-position would significantly influence its binding characteristics. The high electronegativity of fluorine can lead to favorable electrostatic interactions and the formation of hydrogen bonds with receptor residues nih.gov. It is also known that fluorination can modulate the lipophilicity of a molecule, which is a critical factor in its binding affinity. Computational models are essential for making rational predictions about the effects of such fluorination nih.gov. In a hypothetical docking scenario with a target enzyme, the carboxylic acid group would likely form key hydrogen bonds with polar residues, while the isobutyl group would fit into a hydrophobic pocket. The fluorine atom could further enhance binding by interacting with nearby polar or even aromatic residues.

A theoretical docking study could yield data such as binding energies and predicted interacting residues, as illustrated in the hypothetical table below.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enzyme X | -7.5 | Arg122, Ser100, Phe250 |

| Receptor Y | -6.8 | Gln55, Trp89, Leu150 |

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme scilifelab.semdpi.comnih.govmdpi.com. Given the potential of this compound as an enzyme inhibitor, virtual screening could be employed to discover novel analogs with improved potency or selectivity.

A virtual screening workflow for discovering analogs of this compound would involve:

Target Selection and Preparation: Identifying a relevant biological target and obtaining its 3D structure.

Library Preparation: Assembling a database of chemical compounds to be screened. This could include commercially available libraries or custom-designed virtual compounds.

Docking and Scoring: Docking each compound in the library into the active site of the target protein and using a scoring function to estimate its binding affinity.

Hit Selection and Refinement: Selecting the top-scoring compounds for further analysis and potential experimental validation.

Through this process, it would be possible to identify novel fluorinated and branched-chain carboxylic acids with potentially enhanced biological activity.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical (QM) calculations are used to study the electronic structure and properties of molecules from first principles. For this compound, QM methods can provide insights into its geometry, charge distribution, and reactivity.

While specific QM studies on this compound are scarce, research on alpha-fluorocarboxylic acids has been conducted nih.govorganic-chemistry.orgalbany.edu. These studies provide a basis for understanding the electronic effects of the fluorine substituent. The fluorine atom, being highly electronegative, would be expected to have a significant impact on the electron density distribution in this compound. This, in turn, would affect its acidity (pKa) and its reactivity in chemical and biological processes.

QM calculations could be used to determine various properties of this compound, as shown in the hypothetical data table below.

| Property | Calculated Value (Hypothetical) | Method |

| Dipole Moment | 2.5 D | DFT/B3LYP |

| pKa | 2.8 | COSMO-RS |

| HOMO Energy | -0.25 Ha | HF/6-31G |

| LUMO Energy | 0.05 Ha | HF/6-31G |

These calculated properties can help in predicting the molecule's behavior in different environments and its potential for chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations can provide a detailed picture of the conformational flexibility of this compound and its dynamic interactions with its environment, such as a solvent or a protein binding site.

Studies on fluorinated ligands have highlighted the importance of accurate force fields for MD simulations acs.orggithub.io. The presence of fluorine can influence the surrounding water network and lead to specific interactions that are not always intuitive nih.govnih.gov. For this compound, MD simulations could reveal its preferred conformations in solution and how it adapts its shape upon binding to a biological target.

Furthermore, MD simulations of branched-chain fatty acids in model cell membranes have shown that the branched structure increases the fluidity of the bilayer nih.gov. While this compound is a smaller molecule, its branched nature could still have implications for its interactions with lipid membranes.

A hypothetical MD simulation study could provide data on the conformational dynamics of the molecule.

| Parameter | Observation from Simulation (Hypothetical) |

| Rotational barriers of C-C bonds | The Cα-Cβ bond shows a higher rotational barrier due to steric hindrance from the fluorine and methyl groups. |

| Solvent interactions | The carboxylic acid group forms persistent hydrogen bonds with water molecules, while the isobutyl group is surrounded by a structured water shell. |

| Conformational sampling | The molecule predominantly adopts a gauche conformation around the Cα-Cβ bond in an aqueous environment. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) is a specific cheminformatics approach that aims to build a mathematical relationship between the chemical structure and the biological activity of a set of compounds nih.govrsc.org.

While no specific QSAR studies on this compound have been reported, the principles of QSAR could be applied to a series of its analogs to understand the structural requirements for a particular biological activity. For instance, a QSAR model could be developed for a set of fluorinated carboxylic acids and their inhibitory activity against a specific enzyme.

The descriptors used in such a QSAR model would likely include:

Electronic descriptors: Describing the effect of the fluorine atom and other substituents on the charge distribution.

Steric descriptors: Quantifying the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

A hypothetical QSAR equation for a series of related compounds might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.2 * (Fluorine_Descriptor) + constant

Such a model, once validated, could be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Techniques for Separation, Purity, and Enantiomeric Excess

Chromatography is a cornerstone for the analysis of 2-Fluoro-3-methylbutanoic acid, enabling its separation from reactants, byproducts, and other components within a mixture. The choice between gas and liquid chromatography depends on the sample's volatility and the complexity of the matrix.

Gas chromatography is a powerful technique for separating volatile compounds. However, due to the polarity and low volatility of carboxylic acids like this compound, direct injection is often challenging. Therefore, derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form, typically an ester. nih.gov This approach has been successfully applied to a wide range of perfluoroalkyl carboxylic acids (PFCAs) and is directly applicable to the analysis of this compound. yorku.ca

Common derivatization strategies involve esterification with alcohols such as methanol (B129727) or ethanol (B145695) under acidic catalysis. nih.gov The resulting esters are significantly more volatile and exhibit better chromatographic behavior on standard GC columns, such as those with a polydimethylsiloxane (B3030410) (HP-5) stationary phase. nih.govresearchgate.net Detection is commonly achieved using a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), the latter being particularly sensitive to halogenated compounds. nih.govcncb.ac.cn For determining enantiomeric excess, the acid can be derivatized with a chiral alcohol, creating diastereomers that can be separated on a standard achiral GC column. researchgate.net

| Derivatization Method | Reagent | Typical Column | Detector | Reference |

|---|---|---|---|---|

| Esterification | Methanol, Ethanol, or Iso-propanol with H₂SO₄ | HP-5 (30 m × 0.32 mm × 0.25 µm) | MS, µECD | nih.gov |

| Amidation | 2,4-Difluoroaniline (DFA) with N,N′-dicyclohexylcarbodiimide (DCC) | HP-5 | µECD | nih.gov |

| Chiral Derivatization | (S)-(+)-3-methyl-2-butanol | DB-5, DB-17 | FID, MS | researchgate.net |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is exceptionally well-suited for analyzing non-volatile or thermally labile compounds like this compound directly in complex aqueous matrices. nih.goviaea.org Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.gov

For enhanced sensitivity, especially at trace levels, derivatization can be employed to introduce a chromophore or fluorophore for UV or fluorescence detection, respectively. nih.govtandfonline.com For instance, derivatization with reagents like 3-bromoacetyl coumarin (B35378) allows for highly sensitive fluorescence detection. nih.govtandfonline.com The use of fluorinated carboxylic acids, such as trifluoroacetic acid (TFA), as mobile phase additives can improve peak shape and modify retention behavior. nih.gov When coupled with mass spectrometry (LC-MS), this technique provides high selectivity and sensitivity for quantification in complex biological or environmental samples. cosmeticsdesign.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 × 4.6 mm, 4 µm) | Separation based on hydrophobicity | nih.gov |

| Mobile Phase | Gradient of Acetonitrile/Water | Elution of analytes with varying polarities | nih.gov |

| Detector | Fluorescence (with derivatization), UV, MS | Quantification and Identification | nih.govtandfonline.com |

| Mobile Phase Additive | Trifluoroacetic acid (TFA), Heptafluorobutyric acid (HFBA) | Ion-pairing/repelling agent, improves peak shape | nih.gov |

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise molecular weight information and structural details through fragmentation analysis. It is most often coupled with a chromatographic separation technique (GC-MS or LC-MS).

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements. nih.govresearchgate.net This capability is critical for unambiguously determining the elemental composition of this compound (C₅H₉FO₂) and its potential metabolites. HRMS can distinguish the target analyte from other isobaric interferences (compounds with the same nominal mass but different elemental formulas) in complex samples. cosmeticsdesign.com In research involving human or environmental samples, LC-HRMS is used for non-targeted screening to identify a broad range of fluorinated compounds, including novel substances, with mass accuracy typically below 2 ppm. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, analysis in negative ion mode would typically select the deprotonated molecule [M-H]⁻ as the precursor ion. A characteristic fragmentation pathway for fluorinated carboxylic acids is the initial neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da. dioxin20xx.orgnih.gov

Following the initial loss of CO₂, the resulting fragment ion ([C₄H₉F]⁻) would undergo further fragmentation. The specific fragmentation pattern provides a structural fingerprint that can be used for definitive identification and to distinguish it from isomers. This technique is highly selective and is the basis for quantitative methods like selected reaction monitoring (SRM), which offers excellent sensitivity by monitoring specific precursor-to-product ion transitions. dioxin20xx.org

| Precursor Ion (m/z) | Formula | Primary Product Ion (m/z) | Neutral Loss | Potential Secondary Fragments |

|---|---|---|---|---|

| 119.05 | [C₅H₈FO₂]⁻ | 75.06 | CO₂ (44 Da) | Ions from C-C bond cleavages |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.

¹H NMR spectroscopy would confirm the number of different proton environments and their connectivity. The spectrum is expected to show distinct signals for the two methyl groups, the two methine (CH) protons, and the acidic carboxylic acid proton. The presence of the fluorine atom on the adjacent carbon (C2) will cause the proton at C2 to appear as a doublet of doublets due to coupling with both the C3 proton and the fluorine atom (²JHF). Similarly, the proton at C3 will be split by the C2 proton and the protons of the adjacent methyl groups.

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms. For this compound, five distinct signals are expected. The carbon atom directly bonded to the fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The adjacent carbons (C1, C3) will also show smaller two-bond couplings (²JCF).

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J in Hz) |

|---|---|---|---|

| H on C2 | ¹H NMR | ~4.5 - 5.0 | Doublet of Doublets (²JHF ≈ 45-50, ³JHH ≈ 4-8) |

| H on C3 | ¹H NMR | ~2.0 - 2.5 | Multiplet |

| H on -COOH | ¹H NMR | >10 | Broad Singlet |

| C1 (-COOH) | ¹³C NMR | ~170 - 175 | Doublet (²JCF ≈ 20-25) |

| C2 (-CHF) | ¹³C NMR | ~85 - 95 | Doublet (¹JCF ≈ 170-190) |

| C3 (-CH) | ¹³C NMR | ~30 - 35 | Doublet (²JCF ≈ 15-20) |

1H, 13C, and 19F NMR for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map of the molecule can be assembled. Each spectrum provides unique information about the chemical environment of the respective nuclei.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the proton on the fluorine-bearing carbon (C2), the proton on the adjacent carbon (C3), and the protons of the two methyl groups. The signal for the proton at C2 will be split by the adjacent fluorine atom and the proton at C3, resulting in a characteristic doublet of doublets.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. The spectrum of this compound would show five distinct signals corresponding to the carboxylic carbon (C1), the fluorine-bearing carbon (C2), the methine carbon (C3), and the two diastereotopic methyl carbons (C4 and C4'). The C2 carbon signal will exhibit a large coupling constant due to the directly attached fluorine atom.

¹⁹F NMR (Fluorine-19 NMR): As ¹⁹F has a nuclear spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. The spectrum for this compound would show a signal whose chemical shift is characteristic of a fluorine atom alpha to a carboxylic acid. This signal would be split into a doublet of doublets due to coupling with the protons on C2 and C3.

The following table summarizes the predicted NMR spectral data for this compound, which is essential for its structural assignment.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -COOH | ~10-12 | Singlet (broad) | N/A |

| ¹H | H-2 | ~4.8 | Doublet of doublets | J(H-F) ~48, J(H-H) ~7 |

| ¹H | H-3 | ~2.1 | Multiplet | J(H-H) ~7 |

| ¹H | -CH₃ (x2) | ~1.0-1.2 | Doublets | J(H-H) ~7 |

| ¹³C | C-1 (COOH) | ~170-175 | Doublet | ²J(C-F) ~20-30 |

| ¹³C | C-2 (CHF) | ~88-92 | Doublet | ¹J(C-F) ~180-200 |

| ¹³C | C-3 (CH) | ~30-35 | Doublet | ²J(C-F) ~20-25 |

| ¹³C | C-4, C-4' (CH₃) | ~15-20 | Doublets | ³J(C-F) ~5 |

| ¹⁹F | F-2 | ~ -180 to -200 | Doublet of multiplets | J(F-H2) ~48, J(F-H3) ~24 |

Chiral NMR Reagents for Enantiomeric Discrimination

Determining the enantiomeric excess (ee) of this compound is crucial in many research contexts. NMR spectroscopy, in conjunction with chiral reagents, provides a powerful method for this analysis. Enantiomers are chemically identical and thus produce identical NMR spectra. However, by introducing a single enantiomer of a chiral reagent, the racemic analyte can be converted into a mixture of diastereomers, which are chemically distinct and will exhibit different NMR spectra. ich.org

There are two primary types of chiral NMR reagents used for this purpose:

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org The differential interactions within these complexes lead to separate signals for each enantiomer in the NMR spectrum. For a carboxylic acid like this compound, suitable CSAs would be chiral amines, alcohols, or other acids that can form hydrogen bonds or other non-covalent interactions. acs.orgrsc.orgfrontiersin.orgnih.gov The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two diastereomeric complexes is a measure of the CSA's effectiveness. The enantiomeric excess can then be calculated by integrating the distinct signals. nih.gov

Chiral Lanthanide Shift Reagents (CLSRs): These are complexes of lanthanide metals (e.g., Europium, Praseodymium) with chiral organic ligands. libretexts.orgslideshare.net The analyte, acting as a Lewis base (via the carboxyl group's oxygen atoms), coordinates to the paramagnetic lanthanide center. libretexts.org This interaction induces large changes in the chemical shifts of the analyte's protons. slideshare.net Because the CLSR is itself chiral, it forms diastereomeric complexes with the two enantiomers of the analyte, resulting in different induced shifts and thus separate signals in the ¹H NMR spectrum. libretexts.orgresearchgate.net This allows for the quantification of each enantiomer.

The choice of reagent depends on the specific analyte and the desired resolution of the enantiomeric signals.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Enantioselectivity and Sustainability

The biological effects of chiral molecules are often enantiomer-dependent. Therefore, the development of synthetic routes that provide precise control over the stereochemistry of 2-Fluoro-3-methylbutanoic acid is a critical research objective. While general methods for the synthesis of α-fluorocarboxylic acids exist, such as the fluorination of ketene (B1206846) acetals or silver-catalyzed decarboxylative fluorination, future work must prioritize enantioselectivity. organic-chemistry.orgnih.gov Research could focus on the use of planar chiral catalysts which have shown high efficiency and excellent enantioselectivity in the fluorination of other carboxylic acids. organic-chemistry.org

Furthermore, there is a significant push towards more sustainable and environmentally benign chemical syntheses. Future synthetic strategies for this compound should explore these modern methodologies. Key areas for development include:

Biocatalysis : The use of enzymes, such as fluorinases or engineered cytochrome P450s, offers a highly selective and sustainable method for C-F bond formation under mild conditions. nih.govnih.govacsgcipr.org Lipases could also be employed for the kinetic resolution of racemic mixtures, a strategy that combines electrosynthesis and biocatalysis to produce chiral α-fluorinated acids. acs.org

Electrosynthesis : Organic electrolysis presents a green alternative to traditional reagent-based oxidation or reduction steps, minimizing waste and avoiding harsh chemicals. acs.org

Visible-Light Photoredox Catalysis : This technique allows for the activation of C-H bonds and the formation of C-F bonds under mild conditions, providing a powerful tool for the synthesis of complex fluorinated molecules from simple precursors. acs.org

| Synthetic Approach | Key Advantages | Future Research Goal for this compound |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, potential for high yields. | Development of specific chiral catalysts for the fluorination of 3-methylbutanoic acid precursors. |

| Biocatalysis (e.g., Fluorinases) | Unprecedented selectivity (enantio-, regio-, stereo-), mild reaction conditions, environmentally friendly. nih.govnih.gov | Screening or engineering enzymes that accept 3-methylbutanoic acid derivatives as substrates for direct fluorination. |

| Electrosynthesis | Reagent-free activation, reduced waste, use of sustainable energy. acs.org | Designing an electrochemical cell for the efficient and selective fluorination of the target molecule. |

| Photoredox Catalysis | Mild conditions, high functional group tolerance, novel reaction pathways. acs.org | Exploring photocatalytic systems for the direct hydrofluoroalkylation using α-fluoro carboxylic acid precursors. |

Elucidation of Undiscovered Biological Targets and Signaling Pathways

While the precise molecular targets of this compound remain to be definitively identified, its structure suggests potential interactions with enzymes involved in metabolic pathways. The presence of the electronegative fluorine atom can alter the acidity of the adjacent carboxylic acid and enhance binding affinity to protein targets through unique electrostatic interactions. A critical future direction is the comprehensive identification of its biological targets.

One plausible, though currently unconfirmed, area of investigation is its potential role as an inhibitor of Fatty Acid Synthase (FAS) . FAS is a key enzyme in cancer metabolism, and its overexpression is linked to the progression of various cancers, including those of the breast, colon, and prostate. nih.govnih.gov Inhibition of FAS can lead to the arrest of tumor cell growth and apoptosis, making it a promising target for cancer therapy. tocris.com Future research should rigorously test the hypothesis that this compound inhibits FAS and elucidate the mechanism of this inhibition.

Modern chemical proteomics offers powerful, unbiased approaches for target deconvolution. nih.gov Future studies should employ these techniques to gain a comprehensive understanding of the compound's mechanism of action:

Affinity-Based Proteomics : This involves immobilizing a derivative of this compound onto a solid support to capture its binding proteins from cell lysates, which are then identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP) : This method uses chemical probes to map the reactivity of enzyme active sites across the proteome, revealing direct targets and off-targets of a small molecule inhibitor.

Proteome Integral Solubility Alteration (PISA) : This technique assesses the thermal stability of proteins across the proteome in the presence of the compound. A shift in a protein's melting temperature indicates a direct binding interaction. youtube.com

Expansion into New Therapeutic Areas and Disease Models

The identification of specific biological targets will be the gateway to exploring new therapeutic applications for this compound. Should the inhibition of Fatty Acid Synthase be confirmed, the compound could be evaluated in a range of disease models where FAS plays a critical role.

Oncology : Given the reliance of many tumors on de novo fatty acid synthesis, the compound could be tested in various cancer models. tocris.com This would involve in vitro studies on cancer cell lines and in vivo studies using xenograft models to assess its anti-tumor efficacy. nih.gov

Metabolic Diseases : FAS is also implicated in metabolic disorders. Therefore, disease models for conditions such as obesity and non-alcoholic fatty liver disease could be employed to investigate the compound's therapeutic potential in these areas.

Infectious Diseases : Some pathogens rely on their own FAS systems, which can differ from the human enzyme. This raises the possibility of developing species-selective inhibitors for antimicrobial applications.

Future research will require systematic screening of the compound in diverse cellular and animal models to uncover its full therapeutic potential beyond its initially hypothesized targets.

Advanced Material Applications beyond Current Scope

The unique properties conferred by fluorine make organofluorine compounds highly valuable in materials science. wikipedia.org Fluorinated polymers are known for their high thermal stability, chemical resistance, low friction coefficients, and unique surface properties (hydrophobicity and lipophobicity). rsc.orgnih.gov this compound represents a potentially valuable fluorinated monomer that has yet to be explored for polymer synthesis.

Future research should focus on the polymerization of this compound or its derivatives (e.g., acrylate (B77674) esters) to create novel fluorinated polymers. rsc.orgnih.gov These materials could find applications in a variety of advanced fields:

Biocompatible Coatings : The unique surface properties of fluorinated polymers can prevent protein adhesion and biofouling, making them ideal for coating medical devices and implants. nih.gov

High-Performance Coatings : The chemical inertness and weather resistance of fluoropolymers are advantageous for creating durable coatings for the aerospace, automotive, and construction industries. dakenchem.com

Functional Membranes : Fluorinated polymers can be used to create specialized membranes for separation technologies, such as gas separation or water filtration.

| Property Conferred by Fluorination | Potential Material Application | Research Direction for this compound |

|---|---|---|

| High Thermal Stability & Chemical Resistance | High-performance lubricants, seals, and gaskets for extreme environments. | Synthesize and characterize polymers to assess their thermal degradation and solvent resistance profiles. |

| Low Surface Energy & Hydrophobicity | Water- and stain-repellent coatings for textiles, electronics, and architectural surfaces. rsc.orgdakenchem.com | Measure contact angles and critical surface tension of polymer films derived from the compound. |

| Low Dielectric Constant | Insulating materials for microelectronics and high-frequency communication devices. | Investigate the dielectric properties of synthesized polymers. |

| Biocompatibility | Anti-fouling coatings for medical implants, surgical tools, and biosensors. nih.gov | Evaluate the interaction of derived polymer surfaces with proteins and cells. |

Integration of Omics Technologies for Comprehensive Biological Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of various "omics" technologies can provide an unbiased, high-resolution map of the cellular perturbations caused by the compound. This goes beyond identifying a single target and helps to understand the broader mechanism of action, including potential off-target effects and downstream pathway modulation.

Proteomics : In addition to identifying primary targets, quantitative proteomics can reveal changes in the expression levels of thousands of proteins following compound treatment. metwarebio.comresearchgate.net This can help to identify affected biological pathways, validate target engagement, and discover potential biomarkers of drug response.

Metabolomics : As a compound structurally related to fatty acids, its effect on cellular metabolism is of high interest. Metabolomics analysis would quantify changes in a wide array of small-molecule metabolites (e.g., lipids, amino acids, nucleotides) in response to the compound, providing direct insight into the metabolic pathways being perturbed.

Transcriptomics : Measuring changes in messenger RNA (mRNA) levels can reveal how the compound affects gene expression, providing clues about the signaling pathways and transcription factors that are activated or repressed.

By integrating data from these different omics layers, researchers can construct a comprehensive model of the compound's biological activity, which is crucial for advancing it as a therapeutic candidate or a chemical probe. broadinstitute.org

Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research. These computational tools can accelerate the discovery and development process by predicting properties, generating novel ideas, and extracting patterns from complex datasets. github.io For this compound, AI/ML can be applied in several key areas to guide future research.

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of novel analogs of this compound before they are synthesized. acs.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. ML models can also predict other crucial properties, such as solubility, metabolic stability, and potential toxicity. acs.org

De Novo Design : Generative AI models can design entirely new molecules based on desired properties. By learning from existing chemical and biological data, these models could propose novel fluorinated carboxylic acids with potentially enhanced potency or improved selectivity for a specific biological target.

Target Prediction and Data Mining : ML algorithms can be trained on large databases of known drug-target interactions to predict the most likely biological targets for a new compound based on its chemical structure. plos.org This can provide valuable starting points for experimental validation.

| AI/ML Application | Objective | Potential Impact on Research |

|---|---|---|

| QSAR Modeling | Predict bioactivity of new analogs based on chemical structure. acs.org | Accelerates lead optimization by prioritizing high-potential compounds for synthesis. |

| Generative Models | Design novel molecules with optimized properties (e.g., higher potency, lower toxicity). | Expands chemical space and facilitates the discovery of novel drug candidates. |

| Target Prediction | Identify the most probable protein targets for the compound. plos.org | Provides data-driven hypotheses for experimental target identification studies. |

| Retrosynthesis Prediction | Propose efficient and sustainable synthetic routes. | Aids chemists in designing and executing the synthesis of novel analogs. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.